molecular formula C5H7NO2 B12543695 3-Ethoxy-3-hydroxyprop-2-enenitrile CAS No. 142470-26-6

3-Ethoxy-3-hydroxyprop-2-enenitrile

Cat. No.: B12543695
CAS No.: 142470-26-6
M. Wt: 113.11 g/mol
InChI Key: DITCSVQQHTZCPV-UHFFFAOYSA-N
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Description

3-Ethoxy-3-hydroxyprop-2-enenitrile is an organic compound with the molecular formula C5H7NO2 It is characterized by the presence of an ethoxy group, a hydroxy group, and a nitrile group attached to a propenyl backbone

Preparation Methods

The synthesis of 3-ethoxy-3-hydroxyprop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-Ethoxy-3-hydroxyprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of different esters.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-3-hydroxyprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethoxy-3-hydroxyprop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Ethoxy-3-hydroxyprop-2-enenitrile can be compared with other similar compounds, such as:

    3-Hydroxypropionitrile: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    Ethyl cyanoacetate: Contains a cyano group and an ester group, making it more reactive in certain chemical reactions.

    3-Ethoxyacrylonitrile: Similar structure but lacks the hydroxy group, affecting its chemical behavior and applications.

Properties

CAS No.

142470-26-6

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-ethoxy-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h3,7H,2H2,1H3

InChI Key

DITCSVQQHTZCPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC#N)O

Origin of Product

United States

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